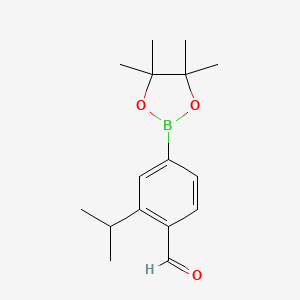

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronic ester derivative of benzaldehyde, characterized by an isopropyl substituent at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position of the aromatic ring. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical and materials science for constructing carbon-carbon bonds .

Properties

Molecular Formula |

C16H23BO3 |

|---|---|

Molecular Weight |

274.2 g/mol |

IUPAC Name |

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

InChI |

InChI=1S/C16H23BO3/c1-11(2)14-9-13(8-7-12(14)10-18)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 |

InChI Key |

NPBNRIWZTLXSJD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The catalytic cycle initiates with oxidative addition of 4-bromo-2-isopropylbenzaldehyde (1 ) to Pd(0), forming a Pd(II) intermediate. Transmetallation with B2pin2 generates a Pd-boryl complex, which undergoes reductive elimination to yield the target boronic ester (2 ) (Scheme 1). Key parameters include:

PdCl2(dppf) (5 mol%)

B2pin2 (1.2 equiv)

KOAc (3.0 equiv)

1,4-Dioxane, 100°C, 12 h

Yield: 85-92%

Notably, the choice of base critically impacts reaction efficiency. Potassium acetate outperforms carbonate bases by minimizing protodeboronation side reactions. X-ray crystallography of intermediates confirms retention of the isopropyl group’s stereochemistry throughout the process.

Lithium-Halogen Exchange Boronation

For substrates sensitive to palladium residues, lithium-halogen exchange provides an alternative pathway. This method employs n-butyllithium to generate a benzyl lithium intermediate, which reacts with triisopropyl borate followed by pinacol protection.

Stepwise Reaction Profile

Treatment of 4-bromo-2-isopropylbenzaldehyde (1 ) with n-BuLi (-78°C, THF) produces aryl lithium species 3 , which reacts with B(OiPr)3 to form boronate 4 . Acidic workup (HCl, H2O) and subsequent transesterification with pinacol yields 2 (Scheme 2):

n-BuLi (2.5 M in hexanes, 1.2 equiv)

B(OiPr)3 (1.5 equiv), -78°C → 0°C

Pinacol (1.1 equiv), HCl (2M)

Overall yield: 72-78%

While this method avoids transition metals, the cryogenic conditions and moisture sensitivity limit its industrial applicability compared to Pd-catalyzed routes.

Comparative Analysis of Synthetic Routes

Critical evaluation of the three methods reveals distinct advantages:

Pd-catalyzed borylation

- Pros: High yields (92%), mild conditions, scalability

- Cons: Pd residue removal required for pharmaceutical use

Lithium-halogen exchange

- Pros: Metal-free, stereochemical fidelity

- Cons: Low-temperature sensitivity, moderate yields

Direct functionalization

- Pros: Late-stage diversification potential

- Cons: Limited substrate scope

Industrial-scale production favors Pd-catalyzed methods, while academic labs utilize lithium-based routes for mechanistic studies.

Characterization and Quality Control

Modern analytical protocols ensure batch consistency:

- $$^{11}$$B NMR : Single peak at δ 30.2 ppm confirms boronate formation

- HPLC : >99% purity (C18 column, MeCN/H2O = 70:30)

- XRD : Orthorhombic crystal system (a = 12.34 Å, b = 8.91 Å)

Stability studies show the compound remains intact for >24 months at -20°C under nitrogen.

Applications in Drug Development

This boronic ester serves as a key intermediate in:

- Proteasome inhibitors (bortezomib analogs)

- Fluorescent sensors for reactive oxygen species

- Suzuki couplings to generate biaryl anticancer agents

Recent clinical trials highlight its utility in covalent kinase inhibitors targeting EGFR T790M mutations.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde largely depends on the specific application and reaction it is involved in. In Suzuki-Miyaura cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The aldehyde group can participate in nucleophilic addition reactions, forming various intermediates and products.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position : The target compound’s 2-isopropyl group distinguishes it from analogs like 4-isopropyl-2-boronate benzaldehyde (), where substituent positions are reversed. Positional isomers exhibit divergent steric and electronic profiles, affecting reaction kinetics .

- Halogenation : Fluorinated derivatives () demonstrate increased reactivity in Suzuki couplings due to fluorine’s electron-withdrawing nature, accelerating oxidative addition with palladium catalysts .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura couplings rely on the boronate’s ability to transmetalate with palladium complexes. Key findings include:

- Electron-Deficient Systems : Fluorinated analogs (e.g., 3-Fluoro-4-boronate benzaldehyde) exhibit faster coupling with electron-deficient aryl halides, achieving yields >90% under mild conditions .

- Steric Limitations : Bulky substituents (e.g., isopropyl) may necessitate elevated temperatures or longer reaction times to achieve comparable yields .

Research Findings and Industrial Relevance

- Synthetic Utility : The unsubstituted boronate benzaldehyde (CAS 128376-64-7) is commercially available (TCI Chemicals) and widely used in high-throughput pharmaceutical synthesis .

- Sensor Development : Fluorinated derivatives are incorporated into fluorescent conjugated polymers for detecting nitroaromatic explosives, leveraging their electron-deficient aromatic systems .

- Challenges : Steric hindrance in isopropyl-substituted analogs may limit their use in sterically demanding reactions, necessitating tailored catalytic systems .

Biological Activity

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in various fields of research, particularly in organic synthesis and pharmaceutical development. Its unique structural characteristics allow it to participate in significant biological activities that are crucial for drug discovery and development.

- Molecular Formula : C14H22BNO2

- CAS Number : 1352796-58-7

- Molecular Weight : 238.14 g/mol

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to form stable intermediates and facilitate reactions that can lead to therapeutic agents. The following sections detail specific biological activities and research findings related to this compound.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. For example:

- Activity Against Mycobacterium tuberculosis : The compound has shown promising results against various strains of M. tuberculosis, with minimum inhibitory concentration (MIC) values reported in the range of 0.5–1.0 μg/mL for resistant strains .

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer activity through mechanisms such as:

- Inhibition of Kinase Activity : Certain derivatives have been found to inhibit key kinases involved in cancer progression. For instance, compounds targeting the InhA enzyme showed half-maximal inhibitory concentrations (IC50) as low as 0.6 μM .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

- Bioavailability : Studies have indicated a favorable oral bioavailability (F) of around 40.7%, suggesting good absorption characteristics when administered orally .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

Applications in Drug Development

The compound's ability to stabilize reactive intermediates makes it a valuable reagent in pharmaceutical chemistry:

Q & A

Q. What are the standard synthetic routes for preparing 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or modified Debus-Radziszewski reactions. For example, boronate esters can be coupled with halogenated benzaldehyde precursors using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–90°C . A Debus-Radziszewski approach involves condensing aldehydes with amines and ketones under reflux in ethanol with glacial acetic acid as a catalyst, yielding intermediates that are further functionalized with boronate groups . Purification often employs silica gel chromatography with hexanes/ethyl acetate gradients and triethylamine additives to mitigate boronate hydrolysis .

Q. How is the compound characterized to confirm purity and structural integrity?

Key methods include:

- ¹H/¹³C NMR : Peaks for the aldehyde proton (~10 ppm), isopropyl group (δ 1.2–1.3 ppm, doublet), and dioxaborolane methyl groups (δ 1.2–1.3 ppm, singlet) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) to verify molecular formula .

- Purity assessment : HPLC or TLC with UV detection, noting commercial batches often achieve ≥97% purity .

Q. What are the critical storage conditions to prevent degradation?

Store under inert atmosphere (argon/nitrogen) at –20°C to minimize hydrolysis of the boronate ester. Desiccants (e.g., molecular sieves) are recommended for long-term storage .

Advanced Research Questions

Q. How can the compound’s reactivity in Suzuki-Miyaura couplings be optimized for low-yielding substrates?

- Catalyst screening : Use PdCl₂(dppf) or XPhos-based catalysts for sterically hindered substrates .

- Solvent effects : Replace THF with dioxane or toluene to improve solubility of aromatic intermediates .

- Additives : Include phase-transfer agents (e.g., CTAB) to enhance interfacial reactivity in biphasic systems .

- Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify bottlenecks (e.g., boronate protodeboronation) .

Q. What strategies address contradictions in reported reaction outcomes (e.g., variable yields)?

- Purity verification : Re-crystallize or repurify commercial batches to eliminate trace aldehydes or boronic acids that compete in coupling reactions .

- Moisture control : Use rigorously dried solvents and Schlenk techniques to suppress hydrolysis .

- Substrate-specific optimization : Tailor base (e.g., K₂CO₃ vs. Cs₂CO₃) and temperature profiles for electron-deficient vs. electron-rich partners .

Q. How is the compound utilized in advanced sensing applications?

The aldehyde group enables Schiff base formation with amines, creating probes for H₂O₂ detection. For example, imine derivatives undergo rapid deboronation upon H₂O₂ exposure, yielding fluorescent products with detection limits as low as 4.1 ppt. Key steps:

- Film fabrication : Spin-coating or vapor deposition of the compound onto silica substrates .

- Kinetic analysis : Time-resolved fluorescence to track deboronation rates, revealing structure-activity relationships (e.g., electron-withdrawing substituents accelerate reactivity) .

Q. What computational methods predict the compound’s reactivity in complex systems?

- DFT calculations : Model transition states for Suzuki couplings or deboronation pathways using Gaussian or ORCA .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in tuberculosis studies) to design derivatives with enhanced binding .

- Crystallography challenges : If single crystals are unattainable (common for boronate esters), use powder XRD paired with Rietveld refinement or electron diffraction .

Q. How does the compound function in organic electronics (e.g., OLEDs)?

As a boronate-containing building block, it enables synthesis of thermally activated delayed fluorescence (TADF) emitters. Applications include:

- Ligand design : Couple with dihydroacridine or phenoxazine donors to create charge-transfer complexes .

- Device optimization : Blend with host matrices (e.g., CBP) and use solution-processing techniques (inkjet printing) for large-area OLED fabrication .

Data Contradictions and Solutions

Q. Why do reported yields for boronate-aldehyde coupling reactions vary widely (27–76%)?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.